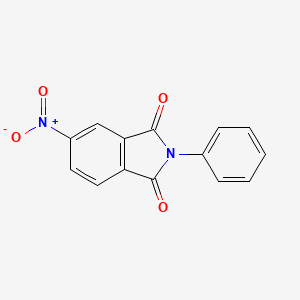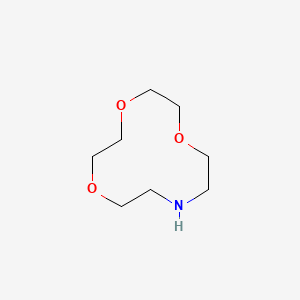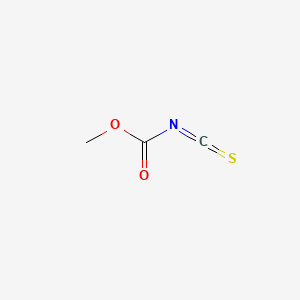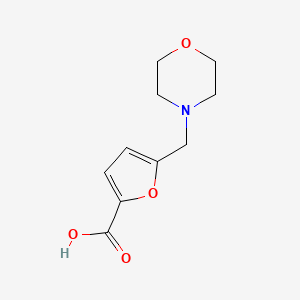![molecular formula C7H6ClN3 B1584716 4-cloro-6-metil-7H-pirrolo[2,3-d]pirimidina CAS No. 35808-68-5](/img/structure/B1584716.png)
4-cloro-6-metil-7H-pirrolo[2,3-d]pirimidina
Descripción general
Descripción
4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system, with a chlorine atom at the 4-position and a methyl group at the 6-position. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Aplicaciones Científicas De Investigación
4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are crucial in cancer therapy.
Biological Research: The compound is used in studies related to cell signaling pathways and apoptosis.
Industrial Applications: It is employed in the synthesis of various pharmaceutical intermediates.
Mecanismo De Acción
Target of Action
The primary targets of 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine are kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy, phosphate-donating molecules to specific substrates, a process that is crucial in various cellular functions such as metabolism, transcription, cell cycle progression, cytoskeletal rearrangement and cell movement, apoptosis, and differentiation .
Mode of Action
4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine interacts with its kinase targets by inhibiting their activity . This inhibition disrupts the normal functioning of the kinases, leading to changes in the cellular processes that they regulate .
Biochemical Pathways
The inhibition of kinases by 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine affects several biochemical pathways. One of the key pathways is the JAK-STAT signaling pathway . This pathway is involved in processes such as cell division, death, and tumor formation . Disruption of this pathway by 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine can lead to a variety of diseases affecting the immune system .
Result of Action
The molecular and cellular effects of 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine’s action include the induction of apoptosis, or programmed cell death . At the gene expression level, P53, BAX, DR4, and DR5 were up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated in treated cells . At the protein level, the activity of Caspase 8 and BAX increased, while the activity of Bcl2 decreased . These changes contribute to cell cycle arrest and the apoptotic death of cells .
Análisis Bioquímico
Biochemical Properties
4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine has been found to interact with various enzymes and proteins. In particular, it has shown promising binding affinities against Bcl2 anti-apoptotic protein . The nature of these interactions involves the compound binding to the protein, potentially influencing its function .
Cellular Effects
The effects of 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine on cellular processes are significant. It has been found to influence cell function, particularly in relation to cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to up-regulate P53, BAX, DR4 and DR5, while down-regulating Bcl2, Il-8, and CDK4 in treated MCF7 cells .
Molecular Mechanism
At the molecular level, 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to increase the activity of Caspase 8 and BAX, while greatly decreasing the activity of Bcl2 .
Temporal Effects in Laboratory Settings
Over time, the effects of 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine can change. In laboratory settings, it has been observed to induce apoptotic death of MCF7 cells . Additionally, the percentage of fragmented DNA was significantly increased in treated MCF7 cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps:
Starting Materials: The process begins with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane.
Intermediate Formation: Formamidine is added to ethyl 2-cyano-4,4-dimethoxybutanoate to produce 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol.
Cyclization: The intermediate is then cyclized to form 7H-pyrrolo[2,3-d]pyrimidin-4-ol.
Chlorination: Finally, the 7H-pyrrolo[2,3-d]pyrimidin-4-ol is chlorinated to yield 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine.
Industrial Production Methods
Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis have been employed to enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: It is also involved in Suzuki coupling reactions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols under basic conditions.
Suzuki Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, nucleophilic aromatic substitution with an amine can yield an aminated derivative .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Similar structure but lacks the methyl group at the 6-position.
6-Chloropurine: Another heterocyclic compound with a chlorine atom at a different position.
Uniqueness
4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs .
Propiedades
IUPAC Name |
4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-4-2-5-6(8)9-3-10-7(5)11-4/h2-3H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQJBJDESGAJSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70319378 | |
| Record name | 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70319378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35808-68-5 | |
| Record name | 35808-68-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344519 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70319378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1584634.png)












